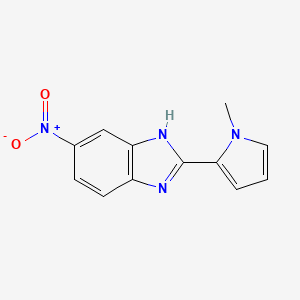
2-(1-methyl-1H-pyrrol-2-yl)-5-nitro-1H-benzimidazole
Descripción general
Descripción
2-(1-methyl-1H-pyrrol-2-yl)-5-nitro-1H-benzimidazole, also known as MNZ, is a synthetic compound that belongs to the benzimidazole family. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro-1H-benzimidazole is not fully understood. However, it has been suggested that 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro-1H-benzimidazole inhibits the activity of enzymes involved in DNA synthesis and repair, leading to the death of microbial and cancer cells. 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro-1H-benzimidazole has also been shown to modulate the immune system by suppressing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(1-methyl-1H-pyrrol-2-yl)-5-nitro-1H-benzimidazole has been shown to have several biochemical and physiological effects. It has been found to decrease the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro-1H-benzimidazole has also been shown to reduce the expression of genes involved in inflammation and cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro-1H-benzimidazole in lab experiments include its broad-spectrum antimicrobial activity, low toxicity, and ability to penetrate cell membranes. However, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro-1H-benzimidazole has some limitations, including its low solubility in water and potential for drug resistance.
Direcciones Futuras
There are several future directions for 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro-1H-benzimidazole research. One area of interest is the development of 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro-1H-benzimidazole-based therapies for the treatment of cancer. 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro-1H-benzimidazole has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. Another area of interest is the development of 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro-1H-benzimidazole-based therapies for the treatment of inflammatory and autoimmune diseases. 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro-1H-benzimidazole has been shown to modulate the immune system, making it a potential therapeutic agent for these conditions. Finally, there is a need for further study of the mechanism of action of 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro-1H-benzimidazole to better understand its potential therapeutic applications.
Conclusion:
In conclusion, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro-1H-benzimidazole is a synthetic compound with potential therapeutic applications. It has been extensively studied for its antimicrobial, antifungal, and antiparasitic properties, as well as its potential for the treatment of cancer, inflammation, and autoimmune diseases. While there are some limitations to using 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro-1H-benzimidazole in lab experiments, its broad-spectrum antimicrobial activity and low toxicity make it a promising candidate for further study. There are several future directions for 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro-1H-benzimidazole research, including the development of 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro-1H-benzimidazole-based therapies for the treatment of cancer and inflammatory and autoimmune diseases.
Métodos De Síntesis
The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro-1H-benzimidazole involves the condensation of 2-aminomethyl-1-methylpyrrole with 5-nitro-o-phenylenediamine in the presence of a catalyst. The resulting compound is then purified using column chromatography. The yield of 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro-1H-benzimidazole is approximately 70%.
Aplicaciones Científicas De Investigación
2-(1-methyl-1H-pyrrol-2-yl)-5-nitro-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to possess antimicrobial, antifungal, and antiparasitic properties. 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro-1H-benzimidazole has also shown promising results in the treatment of cancer, inflammation, and autoimmune diseases.
Propiedades
IUPAC Name |
2-(1-methylpyrrol-2-yl)-6-nitro-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-15-6-2-3-11(15)12-13-9-5-4-8(16(17)18)7-10(9)14-12/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYIQDHWJYALKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401325110 | |
| Record name | 2-(1-methylpyrrol-2-yl)-6-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401325110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647514 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(1-methylpyrrol-2-yl)-6-nitro-1H-benzimidazole | |
CAS RN |
713084-51-6 | |
| Record name | 2-(1-methylpyrrol-2-yl)-6-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401325110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-tert-butyl-5-{2-ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1-methyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B6134045.png)
![N-cyclohexyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6134048.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B6134050.png)
![7-methyl-2-[(1-methyl-1H-indol-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6134064.png)
![5-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6134068.png)
![2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B6134070.png)
![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl (4-methylbenzoyl)carbamate](/img/structure/B6134078.png)
![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(2-hydroxyphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6134083.png)

![2-(4-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B6134105.png)


![1-(4-fluorophenyl)-4-{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6134146.png)
![5-{[(4-chlorobenzyl)thio]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6134151.png)